molecular formula C6H12BrN B13140791 3-Bromocyclohexanamine

3-Bromocyclohexanamine

Cat. No.: B13140791
M. Wt: 178.07 g/mol
InChI Key: ZMTCKFQZJABWDJ-UHFFFAOYSA-N
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Description

3-Bromocyclohexanamine is an organic compound featuring a cyclohexane ring substituted with a bromine atom at the 3-position and an amine group. Cyclohexanamine derivatives are frequently utilized as intermediates in pharmaceutical synthesis due to their ability to undergo functionalization at the amine or halogen sites .

Properties

IUPAC Name

3-bromocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTCKFQZJABWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromocyclohexanamine can be synthesized through several methods. One common approach involves the bromination of cyclohexanamine. This process typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3-Bromocyclohexanamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclohexanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexanol derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclohexanone derivatives.

    Reduction Reactions: Reduction of 3-Bromocyclohexanamine can yield cyclohexylamine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Cyclohexanol derivatives.

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine.

Scientific Research Applications

3-Bromocyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: 3-Bromocyclohexanamine is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromocyclohexanamine involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications
3-Bromocyclohexanamine (Inferred) C₆H₁₁BrN ~178.07 Not available DMSO, Chloroform, Methanol (est.) Pharmaceutical intermediate (est.)
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine C₁₃H₁₇BrFN 286.18 1248786-61-9 Not specified Research chemical
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆NBr·HCl 290.62 676138-34-4 Chloroform, Methanol, DMSO Research applications
3-Bromohexane C₆H₁₃Br 177.08 3377-87-5 Non-polar solvents (est.) Bulk drug intermediate
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Not specified Synthetic intermediate

Key Comparative Insights

Substituent Effects on Reactivity and Solubility
  • Halogen Position : The position of bromine (e.g., 3- vs. 4-substitution) influences electronic effects. For instance, 3-Bromocyclohexanamine’s bromine may sterically hinder reactions at the amine group compared to linear analogs like 3-Bromohexane .
  • Functional Groups: The presence of an amine group in 3-Bromocyclohexanamine enables hydrogen bonding, enhancing solubility in polar solvents compared to non-amine analogs like (Bromomethyl)cyclohexane .

Research Findings and Data Gaps

  • Synthetic Challenges : Bromine’s steric bulk in 3-Bromocyclohexanamine may complicate nucleophilic substitution reactions compared to smaller halogens (e.g., chlorine).
  • Thermal Stability: Bromocyclohexanamine derivatives may exhibit lower thermal stability than non-halogenated analogs, necessitating controlled storage conditions.
  • Data Limitations : Direct experimental data (e.g., melting/boiling points, toxicity) for 3-Bromocyclohexanamine is absent in the evidence, requiring extrapolation from analogs.

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